Cas no 4043-69-0 (Benzenamine,N-2-buten-1-yl-4-methyl-)
4043-69-0 structure
Product Name:Benzenamine,N-2-buten-1-yl-4-methyl-
Numero CAS:4043-69-0
MF:C11H15N
MW:161.243502855301
CID:332608
PubChem ID:5356533
Update Time:2025-04-19
Benzenamine,N-2-buten-1-yl-4-methyl- Proprietà chimiche e fisiche
Nomi e identificatori
-
- Benzenamine,N-2-buten-1-yl-4-methyl-
- N-[(E)-but-2-enyl]-4-methylaniline
- 1-p-Toluidino-buten-(2)
- AC1NS9BF
- AC1Q2A3S
- N-(2-butenyl)-p-toluidine
- N-[(2E)-but-2-en-1-yl]-4-methylaniline
- N-But-2-enyl-p-toluidin
- N-but-2-enyl-p-toluidine
- NSC60249
- NSC-60249
- DTXSID80418129
- AKOS024322992
- (E)-N-(but-2-enyl)-4-methylaniline
- SCHEMBL11325703
- N-CROTYL-p-TOLUIDINE
- SCHEMBL11325700
- 4043-69-0
-
- Inchi: 1S/C11H15N/c1-3-4-9-12-11-7-5-10(2)6-8-11/h3-8,12H,9H2,1-2H3/b4-3+
- Chiave InChI: JHEPPYHYYIYFQJ-ONEGZZNKSA-N
- Sorrisi: N(C/C=C/C)C1C=CC(C)=CC=1
Proprietà calcolate
- Massa esatta: 161.12055
- Massa monoisotopica: 161.12
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 1
- Conta atomi pesanti: 12
- Conta legami ruotabili: 3
- Complessità: 132
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 1
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 12A^2
- XLogP3: 3.1
Proprietà sperimentali
- Densità: 0.958
- Punto di ebollizione: 257.4°C at 760 mmHg
- Punto di infiammabilità: 109.8°C
- Indice di rifrazione: 1.562
- PSA: 12.03
- LogP: 3.05600
Benzenamine,N-2-buten-1-yl-4-methyl- Letteratura correlata
-
Mei Zhang,Jingjing Guo,Tingting Liu,Zhanyu He,Majeed Irfan,Zujin Zhao,Zhuo Zeng J. Mater. Chem. C, 2020,8, 14919-14924
-
Juan J. Sánchez,Miguel López-Haro,Juan C. Hernández-Garrido,Ginesa Blanco,Miguel A. Cauqui,José M. Rodríguez-Izquierdo,José A. Pérez-Omil,José J. Calvino,María P. Yeste J. Mater. Chem. A, 2019,7, 8993-9003
-
3. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
-
Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
-
Yang Chen,Di Zhou,Zheyi Meng,Jin Zhai Chem. Commun., 2016,52, 10020-10023
4043-69-0 (Benzenamine,N-2-buten-1-yl-4-methyl-) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti
Nanjing jingzhu bio-technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Wuhan ChemNorm Biotech Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti
Hubei Cuiyuan Biotechnology Co.,Ltd
Membro d'oro
CN Fornitore
Reagenti
Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
CN Fornitore
Grosso